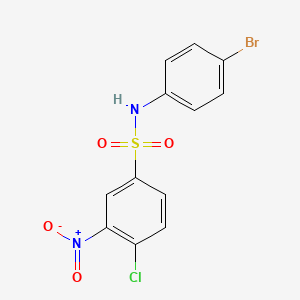

N-(4-Bromo-phenyl)-4-chloro-3-nitro-benzenesulfonamide

説明

Synthesis Analysis

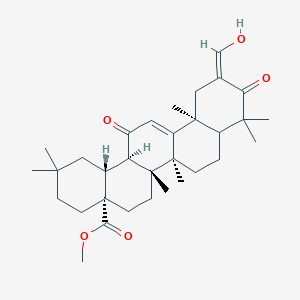

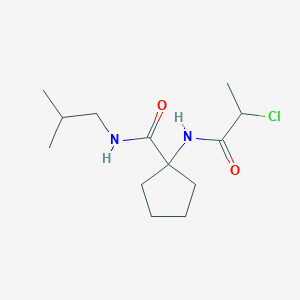

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc. These methods provide information about the connectivity of atoms, the types of bonds, and the shape of the molecule .Chemical Reactions Analysis

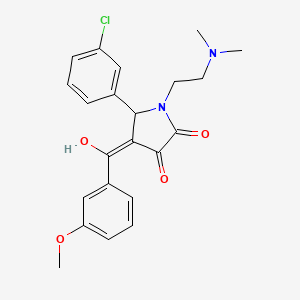

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can be determined using various experimental techniques .科学的研究の応用

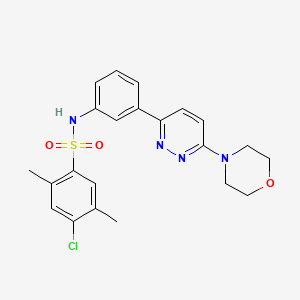

Structural Analysis and Molecular Properties : The structural features of benzenesulfonamide derivatives, including N-(4-Bromo-phenyl)-4-chloro-3-nitro-benzenesulfonamide, have been studied. For instance, Główka, Olubek, and Olczak (1995) analyzed the structure of a closely related compound, highlighting the orientation of N-phenyl rings and hydrogen bonding patterns in such molecules (Główka, Olubek, & Olczak, 1995).

Synthesis and Characterization : Research has focused on the synthesis and characterization of novel sulfonamide derivatives. For example, Demircioğlu et al. (2018) synthesized and characterized new sulfonamide derivatives, exploring their spectroscopic properties and antimicrobial activity (Demircioğlu et al., 2018).

Potential in Photodynamic Therapy : Some studies have investigated the use of benzenesulfonamide derivatives in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanines substituted with benzenesulfonamide derivatives, showing their potential as photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity : The antimicrobial properties of synthesized benzenesulfonamide derivatives have been a subject of research. Gupta and Halve (2015) synthesized novel azetidin-2-ones with benzenesulfonamide and screened them for antifungal activity (Gupta & Halve, 2015).

Inhibitors of Kynurenine 3-Hydroxylase : Research by Röver et al. (1997) focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury (Röver et al., 1997).

Photooxidation Studies : Miller and Crosby (1983) investigated the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide, producing nitroso- and nitro-products, which can have implications in environmental and pharmaceutical chemistry (Miller & Crosby, 1983).

Crystal Structure Studies : The crystal structures of various arylsulfonamides have been analyzed to understand their molecular conformations and packing. Gelbrich, Threlfall, and Hursthouse (2012) conducted a study on isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides, providing insights into the adaptability of their crystal-packing modes (Gelbrich, Threlfall, & Hursthouse, 2012).

Enzyme Inhibition and Biological Screening : Various sulfonamide derivatives have been synthesized and screened for their biological activities, including enzyme inhibition. Gul et al. (2016) synthesized pyrazolines with benzenesulfonamides and evaluated their carbonic anhydrase inhibitory effects (Gul et al., 2016).

作用機序

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in microbial organisms or cancer cells, disrupting their normal functions .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in the biological processes of the organisms . For instance, some compounds inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects .

Biochemical Pathways

Related compounds have been shown to affect various pathways, leading to downstream effects such as the inhibition of cell growth or induction of cell death .

Result of Action

Related compounds have been shown to have promising antimicrobial and anticancer activities . These effects are often the result of the compound’s interaction with its targets, leading to changes in the biological processes of the organisms .

Safety and Hazards

特性

IUPAC Name |

N-(4-bromophenyl)-4-chloro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPNJAQHYINCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)

![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)

![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)